Cas no 2452465-15-3 (1,2,5-Oxadiazole-3-carboxylic acid, 4-(difluoromethyl)-, ethyl ester)

1,2,5-Oxadiazole-3-carboxylic acid, 4-(difluoromethyl)-, ethyl ester 化学的及び物理的性質
名前と識別子
-
- 1,2,5-Oxadiazole-3-carboxylic acid, 4-(difluoromethyl)-, ethyl ester
- 2452465-15-3
- F93916
- ETHYL 4-(DIFLUOROMETHYL)-1,2,5-OXADIAZOLE-3-CARBOXYLATE
- SCHEMBL24335090
-
- インチ: 1S/C6H6F2N2O3/c1-2-12-6(11)4-3(5(7)8)9-13-10-4/h5H,2H2,1H3
- InChIKey: WMJNEGOAFTVFIY-UHFFFAOYSA-N
- ほほえんだ: O1N=C(C(F)F)C(C(OCC)=O)=N1
計算された属性
- せいみつぶんしりょう: 192.03464838g/mol
- どういたいしつりょう: 192.03464838g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 13
- 回転可能化学結合数: 4
- 複雑さ: 191
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1
- トポロジー分子極性表面積: 65.2Ų
1,2,5-Oxadiazole-3-carboxylic acid, 4-(difluoromethyl)-, ethyl ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Aaron | AR027Q92-100mg |
ethyl 4-(difluoromethyl)-1,2,5-oxadiazole-3-carboxylate |
2452465-15-3 | 97% | 100mg |
$504.00 | 2025-02-17 | |
Aaron | AR027Q92-1g |
ethyl 4-(difluoromethyl)-1,2,5-oxadiazole-3-carboxylate |
2452465-15-3 | 97% | 1g |
$1714.00 | 2025-02-17 | |
Aaron | AR027Q92-500mg |
ethyl 4-(difluoromethyl)-1,2,5-oxadiazole-3-carboxylate |
2452465-15-3 | 97% | 500mg |
$1200.00 | 2025-02-17 | |
1PlusChem | 1P027Q0Q-1g |
ethyl 4-(difluoromethyl)-1,2,5-oxadiazole-3-carboxylate |
2452465-15-3 | 95% | 1g |
$1780.00 | 2024-05-21 | |
1PlusChem | 1P027Q0Q-250mg |
ethyl 4-(difluoromethyl)-1,2,5-oxadiazole-3-carboxylate |
2452465-15-3 | 95% | 250mg |
$873.00 | 2024-05-21 | |
1PlusChem | 1P027Q0Q-100mg |
ethyl 4-(difluoromethyl)-1,2,5-oxadiazole-3-carboxylate |
2452465-15-3 | 95% | 100mg |
$524.00 | 2024-05-21 | |
Aaron | AR027Q92-250mg |
ethyl 4-(difluoromethyl)-1,2,5-oxadiazole-3-carboxylate |
2452465-15-3 | 97% | 250mg |
$840.00 | 2025-02-17 | |
1PlusChem | 1P027Q0Q-500mg |
ethyl 4-(difluoromethyl)-1,2,5-oxadiazole-3-carboxylate |
2452465-15-3 | 95% | 500mg |
$1247.00 | 2024-05-21 |
1,2,5-Oxadiazole-3-carboxylic acid, 4-(difluoromethyl)-, ethyl ester 関連文献
-
Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
-
Susana Ibáñez,Radu Silaghi-Dumitrescu,Pablo J. Sanz Miguel,Deepali Gupta,Bernhard Lippert Dalton Trans., 2012,41, 6094-6103
-
Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
-
Mark DeWaele,Yoonbae Oh,Cheonho Park,Yu Min Kang,Hojin Shin,Charles D. Blaha,In Young Kim,Dong Pyo Jang Analyst, 2017,142, 4317-4321
-
Wei Li,Lei Wang,Wei Jiang Chem. Commun., 2017,53, 5527-5530
-
Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
-
Jiawei Li,Yanwei Ren,Chaorong Qi,Huanfeng Jiang Dalton Trans., 2017,46, 7821-7832
-
Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473
-
Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
-
Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
Related Articles
-
アグノサイドによる新規化学生物医薬品の開発への応用化学生物医薬分野 近年、化学生物医学分野における研究は飛躍的に進歩しており、特にアグノサイド(agonist)を用いた新規医薬品の開発が大きな注目を……May 20, 2025
-
化学生物医薬品の安全性と有効性を評価するための新しいアプローチ: イェーガンローの役割 はじめに 化学生物医薬品(以下、CBS、Chemical Biological Pharmaceutical)……May 21, 2025
-
バレニリン酸塩の新しい用途を発見する研究チームが発表しました バレニリン酸塩とは何か?その基本的な概要 バレニリン酸塩は、天然由来の化合物であるバレニリン酸の塩として知られています。バレニリン酸は、……May 20, 2025
-
リンゴ酸の新規薬剤開発、治療効果が認められる化学生物医薬分野 リンゴ酸の新規薬剤開発について リンゴ酸は、長年にわたって食品や工業製品として利用されてきた天然化合物です。しかし、近年ではその医療分野……May 21, 2025
-
バイルアックソーレン酸塩の新規合成法を開発 1. 研究の背景と重要性 バイルアックソーレン(Biloxasolen)は、近年注目を集める医薬品成分として、その抗がん特性や炎症抑制作用が研究されていま……May 21, 2025
1,2,5-Oxadiazole-3-carboxylic acid, 4-(difluoromethyl)-, ethyl esterに関する追加情報
Recent Advances in the Study of 1,2,5-Oxadiazole-3-carboxylic acid, 4-(difluoromethyl)-, ethyl ester (CAS: 2452465-15-3)
The compound 1,2,5-Oxadiazole-3-carboxylic acid, 4-(difluoromethyl)-, ethyl ester (CAS: 2452465-15-3) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research briefing aims to provide a comprehensive overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential applications in drug discovery.
Recent studies have highlighted the versatility of 1,2,5-oxadiazole derivatives as key scaffolds in medicinal chemistry. The incorporation of a difluoromethyl group at the 4-position of the oxadiazole ring, as seen in this compound, has been shown to enhance its metabolic stability and bioavailability. Researchers have successfully synthesized this compound using a multi-step process involving the condensation of ethyl 4-(difluoromethyl)-1,2,5-oxadiazole-3-carboxylate with various nucleophiles, yielding high purity and good yields.
In vitro and in vivo studies have demonstrated that 1,2,5-Oxadiazole-3-carboxylic acid, 4-(difluoromethyl)-, ethyl ester exhibits promising pharmacological properties. Notably, it has shown potent inhibitory activity against several key enzymes involved in inflammatory pathways, making it a potential candidate for the development of anti-inflammatory drugs. Additionally, preliminary data suggest that this compound may have applications in oncology, particularly in targeting specific kinases overexpressed in certain cancer types.
Further investigations into the mechanism of action of this compound have revealed its ability to modulate cellular signaling pathways, including the NF-κB and MAPK pathways. These findings underscore its potential as a multi-target therapeutic agent. Structural-activity relationship (SAR) studies are currently underway to optimize its potency and selectivity, with several analogs already showing improved efficacy in preclinical models.
In conclusion, 1,2,5-Oxadiazole-3-carboxylic acid, 4-(difluoromethyl)-, ethyl ester represents a promising chemical entity with diverse therapeutic potential. Ongoing research efforts are focused on elucidating its full pharmacological profile and exploring its applications in various disease areas. The compound's unique structural attributes and biological activity make it a valuable addition to the toolkit of medicinal chemists and drug developers.
2452465-15-3 (1,2,5-Oxadiazole-3-carboxylic acid, 4-(difluoromethyl)-, ethyl ester) 関連製品
- 62176-34-5(5-Chloro-2-(3-chlorobenzyl)oxybenzoic Acid)
- 1396872-74-4(2-cyclopropaneamido-N-3-(difluoromethoxy)phenyl-1,3-oxazole-4-carboxamide)
- 98198-61-9(3-Chloro-6-ethylpyridazine)
- 1862847-95-7(4-(pyrimidin-2-yl)piperazin-2-one)
- 113398-38-2(Ethanol, 2-[(2-bromoethyl)dithio]-)
- 3761-42-0(Fenthion Sulfone)
- 1024223-96-8(2-[(6,8-dichloro-4-oxochromen-3-yl)methylidene]indene-1,3-dione)
- 91079-46-8(Peptone from soybean, enzymatic digest)
- 860444-09-3(1-Propanone, 3-amino-1-(3-thienyl)-)
- 2137670-87-0(Cyclopropane, 1-(chloromethyl)-2-methyl-1-[2-(methylthio)ethyl]-)




